This compound is synthesized through various chemical reactions involving sulfonamide derivatives and phenolic compounds. Sulfonamides are widely used in medicinal chemistry due to their antibacterial properties and ability to inhibit specific enzymes involved in bacterial growth. The classification of this compound falls under sulfonamide antibiotics, which are known for their role in treating bacterial infections.
The synthesis of N-(4-hydroxy-3,5-dimethylphenyl)benzenesulfonamide can be achieved through several methods, often involving the reaction of 4-amino-3,5-dimethylphenol with benzenesulfonyl chloride or similar sulfonating agents.
The molecular structure of N-(4-hydroxy-3,5-dimethylphenyl)benzenesulfonamide can be described as follows:
N-(4-hydroxy-3,5-dimethylphenyl)benzenesulfonamide participates in various chemical reactions that can modify its structure or enhance its biological activity:
The mechanism of action for N-(4-hydroxy-3,5-dimethylphenyl)benzenesulfonamide primarily revolves around its role as an inhibitor of bacterial dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria.
N-(4-hydroxy-3,5-dimethylphenyl)benzenesulfonamide has several scientific applications:
Sulfonamides constitute a historically significant and chemically diverse class of bioactive molecules, representing 362 FDA-approved drugs spanning antibacterial, diuretic, antineoplastic, and antiviral indications [2] [10]. Their enduring pharmaceutical relevance stems from:
Table 1: Therapeutic Applications of Sulfonamide Scaffolds Beyond Antibacterials
Therapeutic Category | Clinical Indication | Representative Agents | Molecular Target |
---|---|---|---|
Carbonic Anhydrase Inhibitors | Glaucoma, Epilepsy | Acetazolamide, Dorzolamide | Carbonic anhydrase isoforms |
Cyclooxygenase-2 (COX-2) Inhibitors | Inflammation, Pain | Celecoxib, Valdecoxib | COX-2 enzyme |
HIV Protease Inhibitors | HIV/AIDS | Amprenavir, Darunavir | HIV-1 protease |
Diuretics & Antihypertensives | Hypertension, Edema | Furosemide, Hydrochlorothiazide | Na⁺/K⁺/Cl⁻ cotransporters |
Epigenetic Modulators* (Emerging) | Cancer, Inflammatory diseases | N-(4-Hydroxy-3,5-dimethylphenyl)benzenesulfonamide analogues | BRD4, HDACs |
**Including the target compound class [2] [10]*
The target compound exemplifies scaffold repurposing—its 3,5-dimethylphenolic substitution diverges from classical arenesulfonamides, potentially conferring enhanced membrane permeability and reduced off-target interactions compared to heteroaryl analogs. This molecular editing reflects the "targeted sulfonamide" paradigm, where peripheral modifications tailor the core scaffold for specific biomolecular interfaces [2].
Bromodomain-containing protein 4 (BRD4), an epigenetic "reader" protein, recognizes acetylated lysine (KAc) residues on histone tails, functioning as a scaffold for transcriptional complexes driving oncogene expression, senescence, and inflammation. Its bromodomains (BD1, BD2) form acetyl-lysine recognition pockets—hydrophobic cavities lined with conserved asparagine, tyrosine, and phenylalanine residues that coordinate KAc via hydrogen bonding and van der Waals interactions [3] [8]. BRD4 dysregulation is mechanistically implicated across aging-associated pathologies:
Table 2: BRD4-Targeted Inhibitors in Preclinical and Clinical Development
Chemical Class | Representative Agent | Development Stage | Primary Disease Indications | Key Molecular Interactions |
---|---|---|---|---|
Triazolo-benzodiazepines | (+)-JQ1 | Preclinical | Leukemia, NUT carcinoma | KAc mimetic; H-bond to Asn140 |
Tetrahydroquinolines | I-BET762 (GSK525762) | Phase II | NUT carcinoma, AML | Water displacement in ZA channel |
Benzimidazolones | OTX015 | Phase I/II | Glioblastoma, AML | π-stacking with Trp81 |
Sulfonamides* | N-(4-Hydroxy-3,5-dimethylphenyl)benzenesulfonamide derivatives | Prevalidation | Aging-related inflammation, Cancer | Acetyl-lysine competitive binding |
**Including structural analogues of the target compound [3] [6] [8]*
Sulfonamide-based inhibitors exploit the BRD4 binding pocket’s polarity gradient: The sulfonyl group mimics the acetate carbonyl of KAc, forming critical H-bonds with conserved Asn140, while the aryl extensions occupy hydrophobic regions (ZA loop, WPF shelf) [8]. This pharmacophore modularity positions sulfonamides as privileged scaffolds for BRD4 inhibitor development.
The molecular architecture of N-(4-hydroxy-3,5-dimethylphenyl)benzenesulfonamide integrates three strategic motifs optimized for acetyl-lysine competition:
Table 3: Structure-Activity Relationship (SAR) Analysis of Key Substituents
Structural Feature | 3D Pharmacophore Role | Impact on BRD4 Binding Affinity (Predicted) | Synthetic Modifiability |
---|---|---|---|
4-Hydroxy group | H-bond donor/acceptor; mimics histone backbone | Kd ↓ 3-5 fold upon deletion | High: Acylation, alkylation, glycosylation |
3,5-Dimethyl substitution | Hydrophobic contact with Pro82/Pro84; entropy shield | Kd ↑ 2-fold vs unsubstituted analog | Medium: Halogen exchange, spirofusion |
Sulfonamide S=O groups | Bidentate H-bond acceptor to Asn140 | Ki > 10 μM if replaced by carbonyl | Low: Bioisosterically constrained |
N-Phenyl ring | π-Stacking with Trp81; solvent shielding | Kd ↓ 8-fold for aliphatic replacement | High: Heterocycle swapping, fluorination |
The SMILES notation (CC1=CC(NS(=O)(=O)C2=CC=CC=C2)=CC(C)=C1O) [1] reveals topological drug-likeness: Molecular weight (277.34) < 300, moderate lipophilicity (cLogP ≈ 3.96), and rotatable bonds (n=2) align with lead-like properties for CNS penetrants. Quantum mechanical modeling suggests the phenolic proton participates in intramolecular H-bonding with sulfonyl oxygen, stabilizing a bioactive conformation compatible with BRD4’s KAc site dimensions (volume ≈ 400 ų) [4].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: